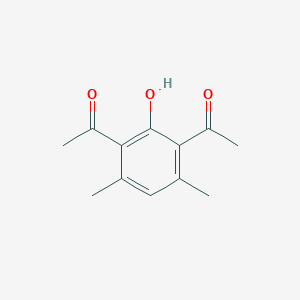
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone, also known as Curcumin, is a natural phenolic compound derived from the rhizomes of Curcuma longa, commonly known as turmeric. It has been used for centuries in traditional medicine and is known for its anti-inflammatory, antioxidant, and anticancer properties. In recent years, it has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of curcumin is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer progression. 1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone also activates various signaling pathways involved in cell survival and apoptosis, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and angiogenesis. It has also been shown to modulate the immune system and improve cognitive function in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone has several advantages for lab experiments, including its low toxicity, high solubility, and availability. However, its poor bioavailability and instability in physiological conditions limit its use in vivo.
Zukünftige Richtungen
Future research on curcumin should focus on improving its bioavailability and stability in physiological conditions. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications in various diseases. The development of curcumin-based drugs with improved pharmacokinetic properties could lead to the development of new and effective treatments for various diseases.
Synthesemethoden
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone can be synthesized through various methods, including extraction from turmeric rhizomes, chemical synthesis, and microbial synthesis. The most common method of synthesis involves the extraction of curcuminoids from turmeric using organic solvents such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular diseases, and diabetes. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-(3-acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-6-5-7(2)11(9(4)14)12(15)10(6)8(3)13/h5,15H,1-4H3 |
InChI-Schlüssel |
FGTWYZVCQHZFQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)C(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)
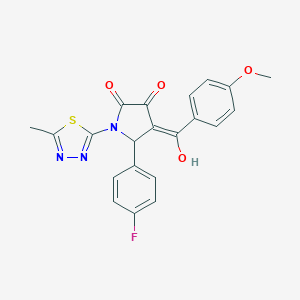
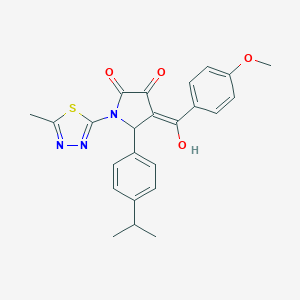
![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
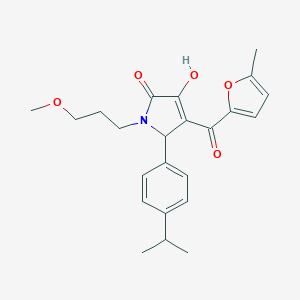
![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)
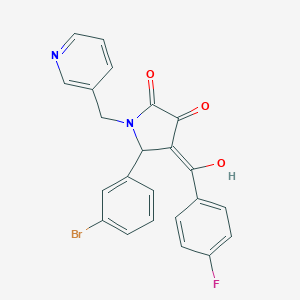
![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265631.png)
![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)